2,3,5-Trimethyl-6-(nitromethyl)cyclohexa-2,5-diene-1,4-dione
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Overview
Description
2,3,5-Trimethyl-6-(nitromethyl)cyclohexa-2,5-diene-1,4-dione is an organic compound with a unique structure characterized by a cyclohexadiene ring substituted with three methyl groups, a nitromethyl group, and two ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trimethyl-6-(nitromethyl)cyclohexa-2,5-diene-1,4-dione typically involves the nitration of a suitable precursor, such as 2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione. The nitration reaction is carried out using a nitrating agent like nitric acid in the presence of a catalyst under controlled temperature and pressure conditions . The reaction conditions must be carefully optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with continuous monitoring and control of reaction parameters. The use of advanced technologies and equipment ensures the efficient and safe production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trimethyl-6-(nitromethyl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitromethyl group or the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases are employed for substitution reactions.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3,5-Trimethyl-6-(nitromethyl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3,5-Trimethyl-6-(nitromethyl)cyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The presence of the nitro and ketone groups makes it a strong electrophile, allowing it to react with nucleophilic species in biological systems . These interactions can lead to the formation of reactive intermediates that exert various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6,6-Trimethyl-2-cyclohexene-1,4-dione: Known for its presence in saffron spice and its role in the thermal degradation of β-carotene.
2-Hydroxy-3,5,5-trimethylcyclohex-2-ene-1,4-dione: A compound with similar structural features but different functional groups.
4-Hydroxy-2,6,6-trimethyl-3-oxocyclohexa-1,4-dienecarbaldehyde: Another structurally related compound with distinct chemical properties.
Properties
CAS No. |
136869-42-6 |
---|---|
Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
2,3,5-trimethyl-6-(nitromethyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H11NO4/c1-5-6(2)10(13)8(4-11(14)15)7(3)9(5)12/h4H2,1-3H3 |
InChI Key |
SHFQSICMYAAVCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)C)C[N+](=O)[O-])C |
Origin of Product |
United States |
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